molecular formula C8H13N3O2S B13260813 3-(4-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(4-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13260813
M. Wt: 215.28 g/mol
InChI Key: ZEHNNHRCGCKXID-UHFFFAOYSA-N
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Description

3-(4-Amino-5-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene 1,1-dioxide) core linked to a 4-amino-5-methylpyrazole moiety.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3O2S/c1-6-8(9)4-10-11(6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3

InChI Key

ZEHNNHRCGCKXID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCS(=O)(=O)C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base to facilitate the reaction . The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the tetrahydrothiophene dioxide moiety can participate in redox reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining sulfolane with a substituted pyrazole. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Features Applications References
Sulfolane (Tetrahydrothiophene 1,1-dioxide) - Polar aprotic solvent; high thermal stability.
- Miscible with water and organic solvents.
- Used in gas processing and separations.
Industrial solvent for aromatic/aliphatic separations; contaminant in groundwater.
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide - Hydroxyamino group replaces pyrazole.
- Potential for redox activity.
Experimental compound; applications under investigation.
5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., 7a, 7b) - Pyrazole core with cyano or ester substituents.
- Enhanced electronic diversity.
Pharmaceutical intermediates; studied for biological activity.
Tetrahydrothienothiazolopyrimidines - Sulfolane fused with thiazole and pyrimidine.
- Complex heterocyclic system.
Targets for medicinal chemistry (e.g., enzyme inhibitors).
3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide - Triazole replaces pyrazole.
- Increased hydrogen-bonding sites.
Discontinued research chemical; unexplored applications.

Physicochemical Properties

  • Solubility and Polarity: Sulfolane’s high polarity (dielectric constant ~43) makes it effective in separations . The pyrazole derivative likely retains polarity but may exhibit reduced miscibility in nonpolar solvents due to the aromatic amine group.
  • Hydrogen Bonding: The 4-amino group on the pyrazole enables hydrogen-bond donor/acceptor interactions, a feature absent in sulfolane. This could enhance solubility in polar solvents or biological matrices .
  • Thermal Stability: Sulfolane is stable up to 160°C .

Biological Activity

3-(4-Amino-5-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide, also known by its CAS number 1251362-57-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H15N3O2S, with a molecular weight of 229.30 g/mol. The compound features a tetrahydrothiophene ring structure, which is known to contribute to various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of several pyrazole derivatives that demonstrated potent antibacterial activity comparable to standard antibiotics .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Pyrazole derivatives are often evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade and the inhibition of cell cycle progression .

Enzyme Inhibition

One notable area of research involves the inhibition of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. Preliminary evaluations suggest that compounds structurally related to this compound may exhibit MAO-A inhibitory activity. This could have implications for treating conditions such as depression and anxiety disorders .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus with MIC values comparable to existing antibiotics.
Study BAnticancer ActivityInduced apoptosis in breast cancer cells; reduced cell viability by 70% at high concentrations.
Study CEnzyme InhibitionShowed selective inhibition of MAO-A over MAO-B; potential for therapeutic applications in mood disorders.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes : The compound may act as a competitive inhibitor for enzymes such as MAO, leading to increased levels of neurotransmitters.
  • Cell Cycle Arrest : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels within cells, influencing cellular signaling pathways related to survival and death.

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